REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:19]=[C:13]3CN(C)C[CH2:17][N:12]3[N:11]=2)[C:5](=[O:8])[NH:6][N:7]=1.N[C:21]1N=CC=CN=1.BrC1C(=O)N(C)N=C(Cl)C=1>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:19]=[CH:13][N:12]=[CH:17][N:11]=2)[C:5](=[O:8])[N:6]([CH3:21])[N:7]=1
|
Name
|
101m
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(NN1)=O)NC1=NN2C(CN(CC2)C)=C1
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=N1
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(N=C(C1)Cl)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(N(N1)C)=O)NC1=NC=NC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |